2-{[2-(2-Pyridyl)-1,3-thiazol-4-YL]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[2-(2-Pyridyl)-1,3-thiazol-4-YL]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of pyridine, thiazole, and isoindole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Pyridyl)-1,3-thiazol-4-YL]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired compound through a series of intermediate steps, including the formation of thiazole and isoindole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Pyridyl)-1,3-thiazol-4-YL]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[2-(2-Pyridyl)-1,3-thiazol-4-YL]methyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Pyridyl)-1,3-thiazol-4-YL]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]indoles: These compounds share the pyridine and indole moieties and are known for their biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring are widely studied for their medicinal properties.
Uniqueness
2-{[2-(2-Pyridyl)-1,3-thiazol-4-YL]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H11N3O2S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[(2-pyridin-2-yl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H11N3O2S/c21-16-12-5-1-2-6-13(12)17(22)20(16)9-11-10-23-15(19-11)14-7-3-4-8-18-14/h1-8,10H,9H2 |
InChI Key |
RHMJOSPPQUEMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC(=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
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